Octafluorodibenzotellurophene
Description
Octafluorodibenzotellurophene is a polycyclic aromatic compound featuring a dibenzotellurophene core substituted with eight fluorine atoms. The dibenzotellurophene system consists of two benzene rings fused to a tellurophene ring (a five-membered heterocycle containing tellurium). Fluorination at specific positions enhances the compound’s electronic properties, including electron-withdrawing effects, thermal stability, and resistance to oxidation. Such fluorinated aromatic systems are of interest in materials science, particularly for applications in organic electronics, photovoltaics, and as semiconducting components due to their tunable band gaps and charge transport capabilities .
Properties
CAS No. |
16012-86-5 |
|---|---|
Molecular Formula |
C12F8Te |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octafluorodibenzotellurophene |
InChI |
InChI=1S/C12F8Te/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
InChI Key |
FSPZWVZVMADDFR-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1[Te]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
Canonical SMILES |
C12=C(C(=C(C(=C1[Te]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
Synonyms |
Octafluorodibenzotellurophene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Octafluorodibenzotellurophene, its structural and functional analogs are analyzed below. Key comparisons include halogenated dibenzofurans, dibenzodioxins, and related heterocyclic systems.
Structural and Electronic Properties
| Compound | Core Structure | Halogen Substituents | Central Atom | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| This compound | Dibenzotellurophene | 8 Fluorine | Tellurium | ~460–480 (estimated) | High electron affinity, thermal stability, semiconductor potential |
| Octachlorodibenzofuran (OCDF) | Dibenzofuran | 8 Chlorine | Oxygen | 460.26 | Persistent pollutant, bioaccumulative, toxic |
| Octachlorodibenzodioxin | Dibenzodioxin | 8 Chlorine | Oxygen | 459.32 | Carcinogenic, environmental contaminant |
| Dibenzothiophene (unsubstituted) | Dibenzothiophene | None | Sulfur | 184.26 | Semiconductor precursor, moderate stability |
Key Observations:
- Halogen Effects: Fluorine’s high electronegativity and small atomic radius in this compound strengthen C–F bonds, enhancing chemical inertness compared to chlorinated analogs like OCDF .
- Central Atom Impact: Tellurium’s larger atomic size and polarizability vs. oxygen or sulfur may lower band gaps, favoring charge transport in electronic applications .
Stability and Environmental Behavior
- Thermal Stability: Fluorinated aromatics like this compound exhibit superior thermal resilience (decomposition >300°C) compared to chlorinated analogs (OCDF degrades at ~200°C) due to stronger C–F bonds .
- Environmental Persistence: Unlike OCDF (a persistent organic pollutant), fluorinated derivatives are less bioaccumulative but may pose unique ecological risks due to tellurium’s toxicity .
Research Findings and Limitations
- Gaps in Data: Direct studies on this compound are scarce in the provided evidence. Comparisons rely on extrapolation from chlorinated analogs (e.g., OCDF) and oligophenylene synthesis protocols .
- Critical Challenges: Tellurium’s rarity and toxicity complicate large-scale synthesis, while fluorination demands rigorous safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
